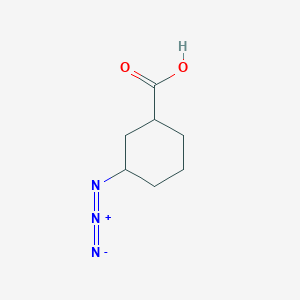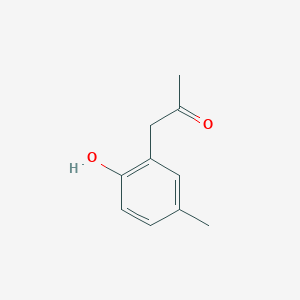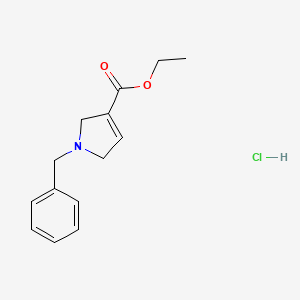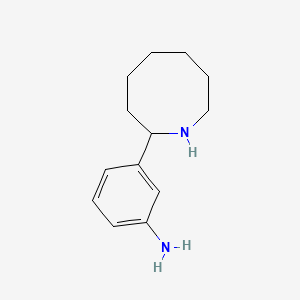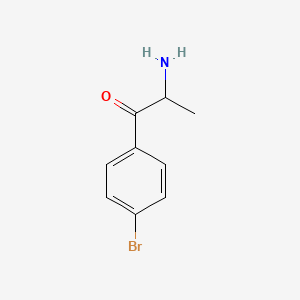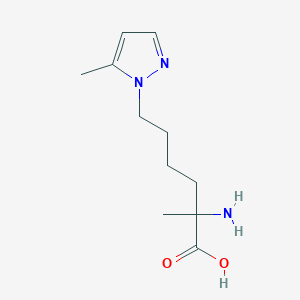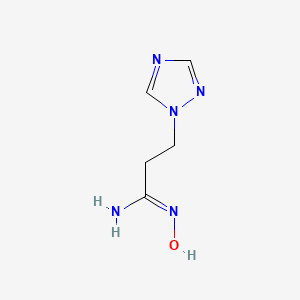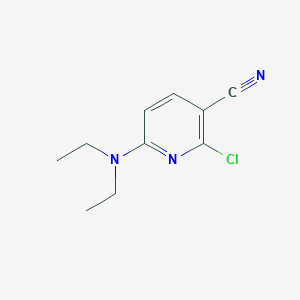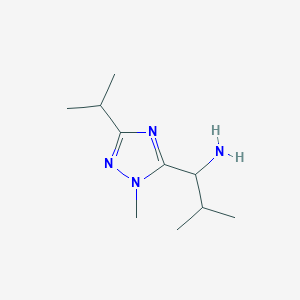
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of triazoles, which are known for their diverse biological activities and industrial applications.
Méthodes De Préparation
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the isopropyl and methyl groups. Reaction conditions may vary, but common reagents include hydrazines, alkyl halides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of antifungal, antibacterial, and anticancer agents.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: Known for its potential medicinal properties.
1-Isopropyl-3-methyl-1H-pyrazole: Another compound with a similar triazole ring structure.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C10H20N4 |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-methyl-1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-6(2)8(11)10-12-9(7(3)4)13-14(10)5/h6-8H,11H2,1-5H3 |
Clé InChI |
SNVZIXCRHXPEOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=N1)C(C(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


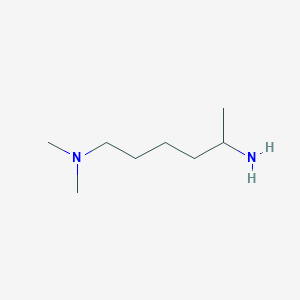
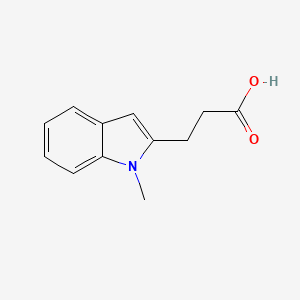
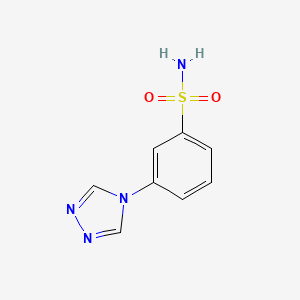
![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
